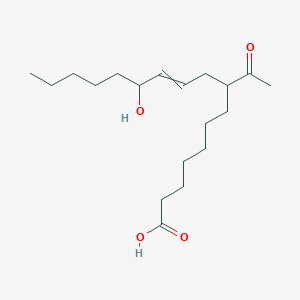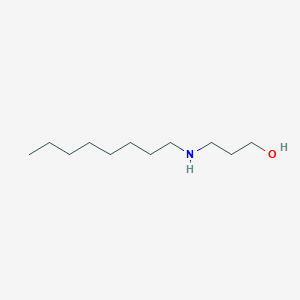
3-(Octylamino)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octylamino)propan-1-OL is an organic compound that belongs to the class of propanolamines. It is characterized by the presence of an octylamino group attached to the third carbon of a propanol backbone. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octylamino)propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with octylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The general reaction scheme is as follows:
3-chloropropan-1-ol+octylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octylamino)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and further to carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the compound.
Substitution: Thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Chlorinated derivatives.
Applications De Recherche Scientifique
3-(Octylamino)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Octylamino)propan-1-OL involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with a shorter alkyl chain.
3-(Hexylamino)propan-1-OL: Similar structure but with a hexyl group instead of an octyl group.
3-(Decylamino)propan-1-OL: Similar structure but with a decyl group instead of an octyl group.
Uniqueness
3-(Octylamino)propan-1-OL is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. The octyl group provides a balance between hydrophilicity and hydrophobicity, making the compound suitable for various applications in both aqueous and non-aqueous environments.
Propriétés
Numéro CAS |
53220-15-8 |
|---|---|
Formule moléculaire |
C11H25NO |
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
3-(octylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-2-3-4-5-6-7-9-12-10-8-11-13/h12-13H,2-11H2,1H3 |
Clé InChI |
LVTMUBSGOJWEPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


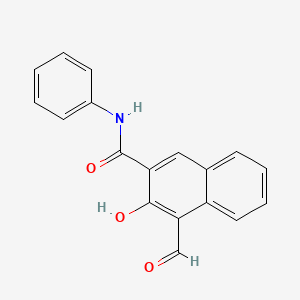
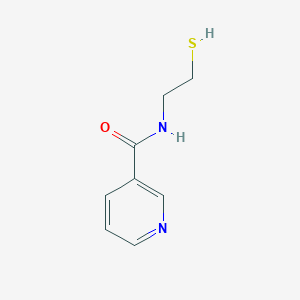
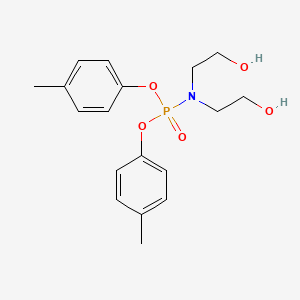

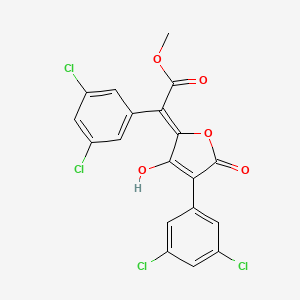

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)

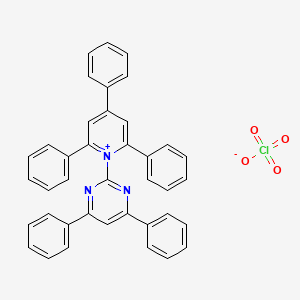
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)

